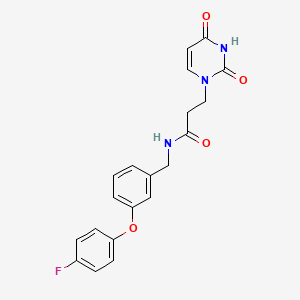
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(4-fluorophenoxy)benzyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(4-fluorophenoxy)benzyl)propanamide is an intriguing organic compound with a distinct molecular structure. It features a pyrimidine ring and a fluorinated benzyl group, indicative of its potential reactivity and utility in various fields such as medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Here's a generalized synthetic route:
Formation of the Pyrimidine Ring: : This step involves cyclization reactions, often starting with a urea derivative and appropriate carbonyl-containing compounds under acidic or basic conditions.
Attachment of the Benzyl Group: : The next step includes the functionalization of the pyrimidine ring by introducing the benzyl group, facilitated by nucleophilic substitution reactions.
Addition of the Propanamide Side Chain: : The final step entails the attachment of the propanamide moiety through condensation or amidation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
On an industrial scale, the production of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(4-fluorophenoxy)benzyl)propanamide requires careful optimization of reaction conditions to ensure high yield and purity. This might involve:
Optimization of Solvent Systems: : To enhance solubility and reaction rates.
Catalyst Selection: : Employing metal catalysts like palladium or copper to accelerate specific reaction steps.
Purification Techniques: : Utilizing chromatography and crystallization for final product isolation.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the pyrimidine ring, potentially forming more reactive intermediates.
Reduction: : It may be reduced at specific functional groups, such as the carbonyl groups, leading to a variety of derivatives.
Substitution: : The fluorinated benzyl group allows for nucleophilic or electrophilic substitution reactions, enabling functional modifications.
Common Reagents and Conditions
Oxidation: : Agents like KMnO₄ or H₂O₂ under mild conditions.
Reduction: : Reagents like NaBH₄ or LiAlH₄.
Substitution: : Typical reagents include halides, alcohols, and amines under catalysis.
Major Products Formed
Depending on the specific reactions, products may include:
Hydroxylated pyrimidine derivatives.
Reduced alcohol or amine derivatives of the compound.
Substituted benzyl analogs.
科学研究应用
The compound has broad applications across various scientific domains:
Chemistry: : Utilized as an intermediate in organic synthesis for producing complex molecules.
Biology: : Acts as a probe or ligand in studying enzyme interactions and metabolic pathways.
Medicine: : Potentially explored as a pharmacophore in drug development, particularly in targeting specific diseases due to its structural attributes.
Industry: : Used in material science for developing new polymers and coatings with enhanced properties.
作用机制
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(4-fluorophenoxy)benzyl)propanamide exerts its effects through:
Interaction with Molecular Targets: : Binding to specific enzymes or receptors, affecting their activity.
Pathway Modulation: : Altering signaling pathways involved in disease processes or cellular functions.
相似化合物的比较
When compared to structurally similar compounds, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(4-fluorophenoxy)benzyl)propanamide stands out due to:
Unique Functional Groups: : The combination of pyrimidine and fluorinated benzyl groups offers unique reactivity profiles.
Enhanced Stability and Reactivity: : Fluorination often enhances metabolic stability and biological activity.
List of Similar Compounds
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)benzamide
N-benzyl-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)propanamide
Exploring its properties opens doors to many scientific insights and innovations
属性
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[[3-(4-fluorophenoxy)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c21-15-4-6-16(7-5-15)28-17-3-1-2-14(12-17)13-22-18(25)8-10-24-11-9-19(26)23-20(24)27/h1-7,9,11-12H,8,10,13H2,(H,22,25)(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOFWQYNDNORJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2759204.png)
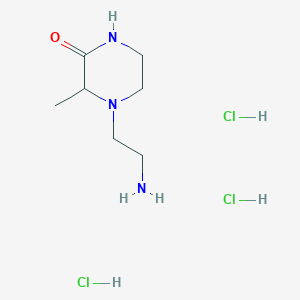
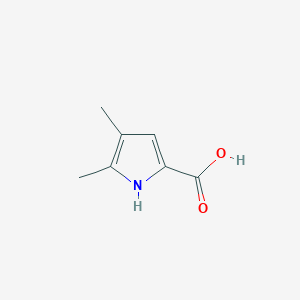
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2759208.png)
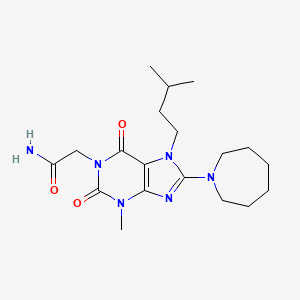
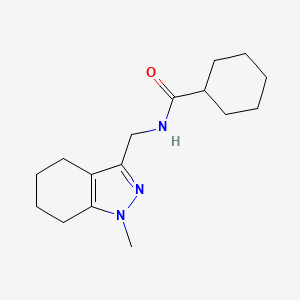
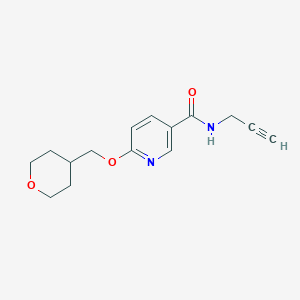
![N-(2-fluorophenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2759215.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2759216.png)
![N-(2,6-difluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2759218.png)
![5-chloro-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide](/img/structure/B2759219.png)
![1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole](/img/structure/B2759220.png)
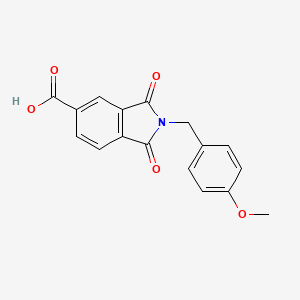
![Methyl 3-({2-[1-methyl-2-(2-thienylcarbonyl)hydrazino]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2759225.png)
